molecular formula C18H19N3O2 B2883551 N-(6,7-dimethoxy-4-quinazolinyl)-N-phenethylamine CAS No. 21561-13-7

N-(6,7-dimethoxy-4-quinazolinyl)-N-phenethylamine

Katalognummer: B2883551
CAS-Nummer: 21561-13-7
Molekulargewicht: 309.369
InChI-Schlüssel: BSGKGRHMBXYEQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(6,7-dimethoxy-4-quinazolinyl)-N-phenethylamine” is a compound that has been developed by AstraZeneca . It is also known as Aurora Kinase Inhibitor II . The compound is a solid and has a yellow color .


Synthesis Analysis

The synthesis of a similar compound, N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride, involves the reaction of 4-chloro-6,7-dimethoxyquinazoline and N-benzoyl 4-aminoaniline in isopropanol . The reaction mixture is heated at reflux for 3 hours before being allowed to cool to ambient temperature .


Molecular Structure Analysis

The empirical formula of the compound is C23H20N4O3·HCl . The molecular weight is 436.89 . The SMILES string representation of the compound is Cl.COc1cc2ncnc(Nc3ccc(NC(=O)c4ccccc4)cc3)c2cc1OC .


Physical And Chemical Properties Analysis

The compound is a solid and has a yellow color . It is soluble in DMSO at approximately 2.4 mg/mL with warming up to 60°C for 1 minute . It is less soluble in water, with a solubility of less than 2 mg/mL . The compound should be stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activity

A study demonstrates the synthesis of new (quinazolin-4-ylamino) methylphosphonates through microwave irradiation, exploring their potential antiviral activities. This research highlights the chemical versatility of quinazoline derivatives and their applications in developing antiviral agents (Luo et al., 2012).

Cholinesterase Inhibition

Quinazolinimines, specifically homobivalent dimers, have been synthesized and evaluated for their inhibitory activity against cholinesterases, displaying significant selectivity towards butyrylcholinesterase. This finding suggests the potential of quinazolinimines in the treatment of diseases associated with cholinesterase dysfunction (Decker, 2006).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from quinazoline precursors, have shown potent cytotoxic activities against various cancer cell lines. This research underscores the potential of quinazoline derivatives in oncology, particularly in developing new anticancer drugs (Deady et al., 2003).

Novel Anticancer Agents

A quinazoline-based analog has been identified as a novel anticancer agent, inducing cell cycle arrest and apoptosis in human lung cancer cells through a ROS-dependent mechanism. This study presents quinazoline derivatives as promising scaffolds for designing anticancer agents (Shi et al., 2017).

Antimalarial Drug Lead

Quinazoline-2,4-diamines have been extensively studied for their antimalarial activities, leading to the identification of potent drug leads. This research emphasizes the application of quinazoline derivatives in addressing global health challenges like malaria (Mizukawa et al., 2021).

Tyrosine Kinase Inhibition

Fused tricyclic quinazoline analogs have been synthesized and evaluated as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), demonstrating significant potential in targeted cancer therapy (Rewcastle et al., 1996).

Wirkmechanismus

The compound acts as an Aurora Kinase Inhibitor . Aurora kinases are a type of protein kinase that play a critical role in cell division. By inhibiting these kinases, the compound can potentially interfere with cell division, which is a common strategy in cancer treatment.

Eigenschaften

IUPAC Name

6,7-dimethoxy-N-(2-phenylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-22-16-10-14-15(11-17(16)23-2)20-12-21-18(14)19-9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGKGRHMBXYEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.